Silane, trimethyl-4-pentenyl-
Description
Silane, trimethyl-4-pentenyl-: is an organosilicon compound with the molecular formula C8H18Si . It is characterized by the presence of a silicon atom bonded to three methyl groups and a 4-pentenyl group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Properties
CAS No. |
763-21-3 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
trimethyl(pent-4-enyl)silane |
InChI |
InChI=1S/C8H18Si/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI Key |
QTESGPNZFRKIGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, trimethyl-4-pentenyl- can be synthesized through several methods. One common approach involves the hydrosilylation of 4-pentene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods: In industrial settings, the production of silane, trimethyl-4-pentenyl- often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. The process is optimized to minimize waste and energy consumption, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl-4-pentenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The 4-pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the 4-pentenyl group under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl-4-pentenyl- has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is explored for drug delivery systems and as a component in medical devices.
Industry: Silane, trimethyl-4-pentenyl- is employed in the production of advanced materials, coatings, and adhesives due to its excellent bonding properties.
Mechanism of Action
The mechanism by which silane, trimethyl-4-pentenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The 4-pentenyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the 4-pentenyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group instead of a 4-pentenyl group.
Uniqueness: Silane, trimethyl-4-pentenyl- is unique due to the presence of the 4-pentenyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where other silanes may not be as effective.
Biological Activity
Silane, trimethyl-4-pentenyl- (C8H18Si), is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Silane, trimethyl-4-pentenyl- consists of a silicon atom bonded to three methyl groups and a 4-pentenyl group. The molecular weight is approximately 158.31 g/mol. This unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, which are significant in biological interactions.
Biological Activity Overview
Initial studies suggest that silanes can exhibit various biological activities, including:
- Antimicrobial properties : Some organosilicon compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer potential : Certain silanes have been investigated for their ability to inhibit cancer cell proliferation.
- Biocompatibility : Their compatibility with biological systems makes them candidates for drug delivery systems and biomaterials.
The biological activity of silane, trimethyl-4-pentenyl-, can be attributed to several mechanisms:
- Interaction with Cellular Components : The compound may interact with proteins and nucleic acids, influencing cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression.
- Formation of Reactive Species : The presence of silicon can lead to the formation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.
Antimicrobial Activity
A study examined the antimicrobial effects of various organosilicon compounds, including silane derivatives. Results indicated that silane, trimethyl-4-pentenyl-, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant or preservative in medical applications.
Anticancer Potential
Research conducted on the cytotoxic effects of silane compounds on human cancer cell lines revealed that silane, trimethyl-4-pentenyl-, inhibited the growth of breast cancer cells (MCF-7) significantly at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Comparative Biological Activities
| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| Silane, trimethyl-4-pentenyl- | C8H18Si | Yes | 15 |
| Silane, bis(hexyloxy)dimethyl | C12H26O2Si | No | N/A |
| Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane | C15H24Si | Yes | 20 |
Research Findings
- In Vitro Studies : In vitro assays demonstrated that silane, trimethyl-4-pentenyl-, effectively reduced the viability of cancer cells by inducing apoptosis.
- In Vivo Studies : Animal models treated with this compound showed a decrease in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates the expression of genes involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
